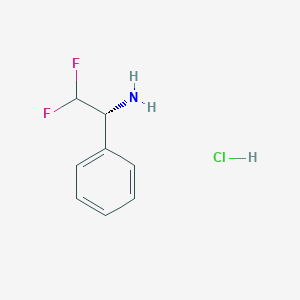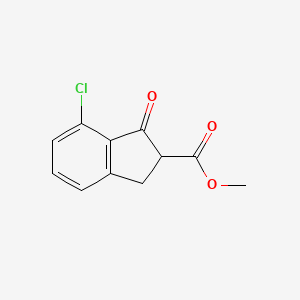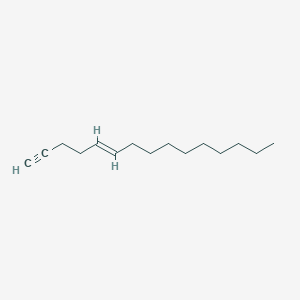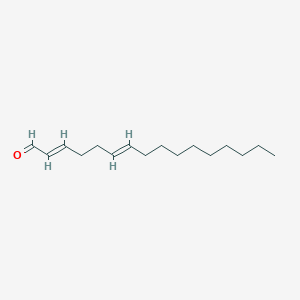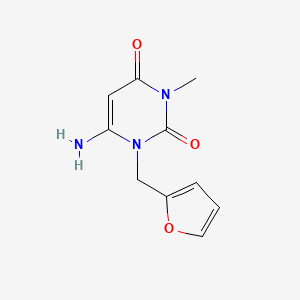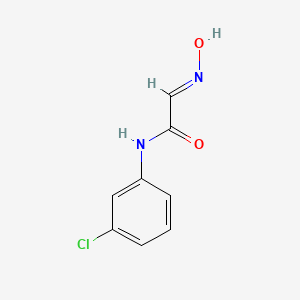
Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including 2-hydroxyimino-N-(3-chlorophenyl)-acetamide, often involves condensation reactions between different precursor molecules. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives, highlighting a common synthetic approach for such compounds (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including 2-hydroxyimino-N-(3-chlorophenyl)-acetamide, has been elucidated using various analytical techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes as non-planar discrete molecules linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, demonstrating the complex structural aspects of these compounds (Davis & Healy, 2010).
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, leading to the formation of new bonds and structures. The synthesis process itself, involving esterification and acetylation steps, showcases the chemical reactivity of these compounds. Their reactivity is further evidenced by their ability to form hydrogen bonds, as seen in the crystal structures of various acetamide derivatives (Zhong-cheng & Wan-yin, 2002).
Physical Properties Analysis
The physical properties of acetamide derivatives are closely linked to their molecular structure. For instance, the crystalline structure and hydrogen bonding patterns affect the melting points, solubility, and other physical characteristics. These properties are crucial for determining the practical applications and handling of these compounds.
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as 2-hydroxyimino-N-(3-chlorophenyl)-acetamide, include their antioxidant activity, as demonstrated by their considerable activity in ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. The presence of halogens in the phenyl ring significantly enhances their activity, indicating the impact of molecular modifications on chemical properties (Gopi & Dhanaraju, 2020).
Applications De Recherche Scientifique
Metabolic Pathways and Genetic Differences
Research on related compounds such as acetaminophen has shown that it is metabolized through several pathways, including glucuronidation, sulfation, oxidation, and hydroxylation. This process can lead to the accumulation of toxic metabolites, especially in cases of overdose. Genetic differences have been observed in the metabolism of these compounds, suggesting variations in susceptibility to toxicity and effectiveness in therapeutics (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact
The presence of acetaminophen and its by-products in the environment, particularly in water bodies, has raised concerns due to its potential toxicity to human and aquatic life. Advanced oxidation processes (AOPs) have been used to treat water contaminated with acetaminophen, leading to the generation of various by-products. The study of these processes and by-products is crucial for understanding the environmental impact of such compounds and developing effective treatment methods (Mohammad Qutob et al., 2022).
Synthesis and Pharmacological Activities
Research has also focused on the synthesis and pharmacological activities of derivatives of phenoxy acetamide, exploring their potential as therapeutic candidates. This includes the chemical diversity of phenoxy acetamide and its derivatives, highlighting the importance of understanding the molecular interactions and physicochemical properties of these compounds for the development of new pharmaceuticals (Fares Hezam Al-Ostoot et al., 2021).
Chemical Toxicology
The toxicological effects of acetamide, formamide, and their derivatives have been reviewed, emphasizing the need for continued research into the biological consequences of exposure to these chemicals. This includes understanding the variability in biological responses among different chemicals and the importance of considering both qualitative and quantitative aspects of information available on their toxicity (G. Kennedy, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
(2E)-N-(3-chlorophenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONPFFPCDZHBNR-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- | |
CAS RN |
17122-55-3 |
Source


|
| Record name | N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


